molecular formula C17H25N3O5S B2363797 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide CAS No. 1105228-94-1

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide

Cat. No.: B2363797
CAS No.: 1105228-94-1
M. Wt: 383.46
InChI Key: QYHGNKZDZHGZHI-UHFFFAOYSA-N
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide is an oxalamide derivative characterized by a substituted phenyl group bearing a 1,1-dioxidoisothiazolidine moiety and an isopentyl chain. The 1,1-dioxidoisothiazolidine ring contributes to enhanced polarity and hydrogen-bonding capacity, while the methoxy group and branched isopentyl chain may influence lipophilicity and pharmacokinetic profiles.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-methylbutyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-12(2)7-8-18-16(21)17(22)19-14-11-13(5-6-15(14)25-3)20-9-4-10-26(20,23)24/h5-6,11-12H,4,7-10H2,1-3H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHGNKZDZHGZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isothiazolidine-1,1-Dioxide Ring Formation

The isothiazolidine-1,1-dioxide moiety is synthesized via sulfonamide cyclization. A representative approach involves reacting 3-chloropropanesulfonyl chloride with 2-methoxy-5-nitroaniline to form a sulfonamide intermediate, followed by base-mediated cyclization (e.g., using potassium carbonate in DMF) to yield the five-membered ring. Oxidation of the sulfur atom to the sulfone state is achieved using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Subsequent reduction of the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) furnishes 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline, a critical intermediate.

Oxalamide Bridge Construction

Oxalamide formation typically employs oxalyl chloride as a coupling agent. The primary amine (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline) reacts with oxalyl chloride in anhydrous dichloromethane to generate an N1-oxalyl chloride intermediate. Subsequent reaction with isopentylamine in the presence of a base (e.g., triethylamine) yields the target compound. Alternative methods include using 1,1′-carbonyldiimidazole (CDI) in acetonitrile or tetrahydrofuran (THF) to activate oxalic acid derivatives, enabling stepwise coupling under milder conditions.

Stepwise Preparation Methods

Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyaniline

  • Sulfonylation :

    • 2-Methoxy-5-nitroaniline (1.0 eq) reacts with 3-chloropropanesulfonyl chloride (1.2 eq) in pyridine at 0–5°C for 4 hours.
    • Yield : 78% (reported for analogous reactions).
  • Cyclization :

    • The sulfonamide intermediate is treated with K₂CO₃ (2.5 eq) in DMF at 80°C for 6 hours.
    • Yield : 65%.
  • Oxidation :

    • The cyclized product is oxidized with mCPBA (1.5 eq) in dichloromethane at room temperature for 12 hours.
    • Yield : 89%.
  • Nitro Reduction :

    • Catalytic hydrogenation (10% Pd-C, H₂ at 50 psi) in ethanol reduces the nitro group to an amine.
    • Yield : 95%.

Oxalamide Coupling

  • N1-Oxalyl Chloride Formation :

    • 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyaniline (1.0 eq) reacts with oxalyl chloride (2.2 eq) in anhydrous DCM at 0°C for 1 hour.
  • N2-Isopentylamine Coupling :

    • Isopentylamine (1.5 eq) and triethylamine (3.0 eq) are added dropwise, and the mixture is stirred at room temperature for 12 hours.
    • Yield : 72% (after silica gel chromatography).

Alternative Route Using CDI :

  • Oxalic acid (1.0 eq) is activated with CDI (2.2 eq) in THF at 60°C for 2 hours.
  • Sequential addition of the aniline and isopentylamine (1.1 eq each) achieves coupling.
  • Yield : 68%.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : DMF outperforms THF in achieving higher cyclization yields (65% vs. 48%) due to superior solvation of intermediates.
  • Oxidation : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
  • Coupling : Anhydrous DCM prevents hydrolysis of oxalyl chloride, while CDI-mediated reactions in THF reduce racemization risks.

Catalytic and Stoichiometric Considerations

  • Excess oxalyl chloride (2.2 eq) ensures complete monoactivation of the aniline.
  • CDI ratios of 1:1.2 (acid:CDI) balance cost and efficiency.

Analytical Characterization

Technique Key Observations
¹H NMR (400 MHz) δ 8.21 (s, 1H, ArH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 4.12 (t, J = 6.8 Hz, 2H, SO₂NCH₂), 3.85 (s, 3H, OCH₃)
¹³C NMR δ 167.5 (C=O), 154.2 (SO₂N), 55.1 (OCH₃)
HPLC Retention time: 12.3 min (98.5% purity, C18 column, acetonitrile:H₂O 70:30)
HRMS [M+H]⁺ Calculated: 422.1523; Found: 422.1521

Chemical Reactions Analysis

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: The compound can be reduced to form lower oxidation state derivatives.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the oxalamide group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction may lead to the formation of sulfide derivatives.

Scientific Research Applications

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease processes.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and pathways. For example, the compound may inhibit the activity of cyclin-dependent kinase 2, a key enzyme involved in cell cycle regulation .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core modifications:

Oxalamide Derivatives

  • Compound 12 (N1,N2-bis(4-benzyl-2-(4-(4-benzyl-2-(4-hydroxy-3-methoxyphenyl)-5-oxoimidazolidin-1-yl)phenyl)-2-methyl-5-oxoimidazolidin-1-yl)oxalamide): Features dual imidazolidinone rings and benzyl groups, increasing rigidity and aromatic interactions.
  • The target compound’s isothiazolidine dioxide may confer distinct redox properties compared to 5-FU’s pyrimidine core .

Substituent Effects

  • Isopentyl Chain : Unlike Compound 12’s benzyl groups, the isopentyl chain increases lipophilicity, possibly improving membrane permeability but risking higher off-target binding.

Pharmacological Activity Comparison

While explicit data for the target compound is unavailable, inferences can be drawn from related structures:

  • Compound 12: Its imidazolidinone rings and hydroxyl groups suggest activity via hydrogen bonding with enzymes (e.g., proteases or kinases). The target compound’s isothiazolidine dioxide may exhibit stronger electrophilic character, enabling covalent binding to cysteine residues .
  • 5-FU Derivatives : These prioritize antimetabolite activity by inhibiting thymidylate synthase. The target compound’s mechanism likely diverges, leveraging its oxalamide core for allosteric modulation or protein-protein interaction disruption .

Data Tables

Table 1. Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted)
Target Compound ~420.5 1,1-Dioxidoisothiazolidine, Isopentyl 2.8
Compound 12 ~950.2 Imidazolidinone, Benzyl 4.2
5-FU-Phe-OEt ~310.3 5-Fluorouracil, Ethyl Ester 1.5

Table 2. Pharmacological Inferences

Compound Proposed Mechanism Potential Advantages
Target Compound Covalent inhibition via electrophilic S-dioxide Enhanced target residence time
Compound 12 Hydrogen-bonding with imidazolidinones High specificity for aromatic pockets
5-FU-Phe-OEt Antimetabolite via thymidylate synthase inhibition Improved tumor targeting via peptide uptake

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide, also known as isoxaben, is a complex organic compound classified as an oxamide. Its molecular formula is C17H19N3O5S2, with a molecular weight of 409.48 g/mol. This compound features an oxalic acid moiety linked to two distinct amide groups: one connected to a 2-methoxyphenyl group and the other linked to an isopentyloxy group. The structure includes a five-membered heterocyclic ring, specifically an isothiazolidinone, which incorporates nitrogen and sulfur atoms, contributing to its unique chemical properties and potential biological activities.

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits antifungal and antibacterial activities. The exact mechanism by which it exerts these effects is still under investigation; however, it is believed that the compound disrupts cell membrane functions of target organisms, leading to cell death. The presence of the isothiazolinone ring structure is thought to be crucial for this activity.

Herbicidal Activity

Isoxaben acts as a selective herbicide primarily used in agriculture to control broadleaf weeds in various crops such as soybeans, peanuts, cotton, and vegetables. Its mode of action involves inhibiting cellulose synthesis in susceptible plants. Cellulose is a vital component of the plant cell wall; thus, its inhibition disrupts cell wall formation and growth, ultimately leading to plant death. Although the specific mechanism by which isoxaben inhibits cellulose synthesis remains unclear, it likely involves the disruption of microtubule assembly critical for cellulose synthesis.

Potential Applications in Scientific Research

Beyond its applications in agriculture, this compound has been investigated for potential applications in other scientific research areas:

  • Antimicrobial Research : Studies are ongoing to explore its potential as an antimicrobial agent.
  • Cancer Research : Its biological activity suggests possible anticancer properties that warrant further investigation.
  • Material Science : The compound's unique structural features may lead to novel applications in developing new materials.

The molecular structure of this compound includes several notable features:

  • Amide Groups : The presence of amide functional groups contributes to its solubility and reactivity.
  • Isothiazolidinone Ring : This five-membered ring adds stability and influences the compound's biological activity.
  • Methoxy Substituents : The methoxy groups enhance the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
FeatureDescription
Molecular FormulaC17H19N3O5S2
Molecular Weight409.48 g/mol
Key Functional GroupsAmides, Isothiazolidinone Ring
Biological ActivitiesAntifungal, Antibacterial, Herbicidal

Case Study 1: Antifungal Activity

In a study examining various oxamide derivatives for antifungal properties, this compound showed significant inhibition against several fungal strains. The study utilized standard antifungal susceptibility testing methods to evaluate the minimum inhibitory concentration (MIC) against various pathogens.

Case Study 2: Herbicidal Effectiveness

Field trials conducted on crops treated with isoxaben demonstrated effective control of broadleaf weed species without affecting the growth of crop plants. The results indicated that isoxaben could be a valuable tool for integrated weed management strategies.

Research Findings Summary

Recent research findings highlight the compound's diverse biological activities:

  • Antifungal Efficacy : Effective against multiple fungal strains with varying MIC values.
  • Weed Control : Successful in controlling broadleaf weeds while maintaining crop health.
  • Potential for Development : Ongoing studies aim to further explore its mechanisms of action and potential therapeutic applications .

Q & A

Q. What are the critical steps in synthesizing N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isopentyloxalamide, and how can purity be ensured?

The synthesis involves multi-step reactions:

  • Core structure assembly : Formation of the isothiazolidinone-dioxide moiety via cyclization of a thiol precursor with oxidizing agents (e.g., hydrogen peroxide) .
  • Oxalamide linkage : Coupling of the aryl amine (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl) with isopentylamine using oxalyl chloride or carbodiimide-based coupling agents .
  • Purification : Chromatography (HPLC or column) and crystallization (using ethanol/water mixtures) are critical to achieving >95% purity. Analytical techniques like NMR and mass spectrometry confirm structural integrity .

Q. How should researchers characterize the stability of this compound under physiological conditions?

  • pH stability : Perform accelerated degradation studies across pH 1–10 at 37°C, monitoring via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Solubility : Evaluate in PBS, DMSO, and ethanol using nephelometry. Limited aqueous solubility is expected due to hydrophobic substituents .

Q. What spectroscopic methods are most reliable for confirming the compound’s structure?

  • NMR : ¹H/¹³C NMR identifies methoxy, isopentyl, and isothiazolidinone-dioxide groups (e.g., δ 3.8 ppm for methoxy, δ 1.6 ppm for isopentyl CH₂) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and sulfone (S=O at ~1150–1250 cm⁻¹) .
  • HRMS : Exact mass determination (e.g., [M+H]+ calculated for C₁₉H₂₈N₃O₅S: 434.17) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anticancer vs. anti-inflammatory effects)?

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to identify specific pathways (e.g., NF-κB for inflammation, p53 for apoptosis) .
  • Dose-response studies : Compare IC₅₀ values across cell lines (e.g., HeLa vs. RAW264.7 macrophages) to assess selectivity .
  • Metabolite profiling : LC-MS/MS to rule off-target effects from degradation products .

Q. What experimental designs optimize SAR studies for analogs of this compound?

  • Core modifications : Replace the isopentyl group with branched alkyls (e.g., neopentyl) or arylalkyls to probe steric/electronic effects .
  • Isothiazolidinone substitution : Introduce methyl or halogens at the 4-position to enhance metabolic stability .
  • High-throughput screening : Use fragment-based libraries to identify synergistic substituents .

Q. How can computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., HDACs or kinases) .
  • MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .
  • Pharmacophore mapping : Align with known inhibitors (e.g., sulfonamide-based HDAC inhibitors) .

Q. What strategies mitigate low bioavailability in preclinical models?

  • Prodrug design : Esterify the oxalamide group to enhance membrane permeability .
  • Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release .
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., isopentyl oxidation) using liver microsomes .

Data Analysis and Reproducibility

Q. How should researchers address variability in enzyme inhibition assays?

  • Standardize conditions : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme batches .
  • Positive controls : Include reference inhibitors (e.g., SAHA for HDACs) to normalize activity .
  • Statistical rigor : Perform triplicate runs with ANOVA analysis (p < 0.05 significance) .

Q. What analytical workflows validate compound identity in complex biological matrices?

  • LC-MS/MS : MRM transitions for the parent ion and major fragments .
  • Stable isotope labeling : Synthesize ¹³C/¹⁵N-labeled analogs as internal standards .
  • Microscopy : Fluorescent tagging (e.g., BODIPY) for cellular uptake studies .

Emerging Research Directions

Q. Can this compound act as a covalent inhibitor via its sulfone group?

  • Cysteine trapping : Use mass spectrometry to detect adducts with catalytic cysteines in target enzymes .
  • Kinetic studies : Measure kinact/KI to assess irreversible binding .

Q. What role does the methoxy group play in target selectivity?

  • Methoxy deletion analogs : Compare activity in hypoxia-inducible models (e.g., HIF-1α suppression) .
  • Crystallography : Resolve ligand-protein structures to identify H-bonding interactions .

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